FT001

Epigenetics BET Bromodomain Drug Discovery

Select FT001 (benzopiperazine scaffold) for oral BET bromodomain inhibition models. Unlike (+)-JQ1, FT001 provides complete tumor regression upon well-tolerated oral dosing in xenografts due to optimized oral bioavailability and lipophilic efficiency. Ideal for MYC-dependent oncology studies requiring robust in vivo target engagement and scaffold orthogonality.

Molecular Formula C25H29N3O4S
Molecular Weight 467.6 g/mol
Cat. No. B12369292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFT001
Molecular FormulaC25H29N3O4S
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)N4CCS(=O)(=O)CC4)C(=O)C5CC5
InChIInChI=1S/C25H29N3O4S/c1-17-16-27(25(30)20-3-4-20)24-15-21(7-10-23(24)28(17)18(2)29)19-5-8-22(9-6-19)26-11-13-33(31,32)14-12-26/h5-10,15,17,20H,3-4,11-14,16H2,1-2H3/t17-/m0/s1
InChIKeyBRFIYWZYWCKGBC-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FT001 (BET Bromodomain Inhibitor) CAS 1778655-51-8 – Structural and Pharmacological Baseline


FT001 (CAS 1778655-51-8, MW 467.58) is a benzopiperazine-based small molecule that functions as a potent, orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins [1]. Developed via protein structure-guided design, FT001 is a tool compound derived from a series distinct from the classic (+)-JQ1 thienodiazepine scaffold, offering a differentiated chemotype with optimized lipophilic efficiency and in vivo oral exposure [1].

Why BET Inhibitor Class Substitution is Not a Viable Strategy for FT001-Based Research


Despite shared BET bromodomain targeting, FT001 exhibits a unique combination of structural chemotype, oral bioavailability, and in vivo efficacy that is not replicated across other BET inhibitors. (+)-JQ1, for instance, requires intraperitoneal dosing at higher mg/kg levels to achieve tumor growth inhibition in MV-4-11 xenografts, whereas FT001 demonstrates complete tumor growth inhibition upon well-tolerated daily oral dosing [1]. Similarly, I-BET762 and CPI-0610 possess distinct BRD4 BD1 affinities and MYC IC50 profiles that do not directly translate to FT001's in vivo performance . Direct substitution with a class-identical but structurally disparate BET inhibitor may compromise experimental outcomes, particularly in oral oncology models requiring robust in vivo target engagement [1].

FT001 vs. Closest Analogs: A Quantitative Comparator Matrix for Procurement Decisions


BRD4 BD1 Binding Affinity: FT001 Displays Moderate Biochemical Potency with Optimized Ligand Efficiency

In biochemical assays, FT001 inhibits BRD4 BD1 with an IC50 of 0.1 µM (100 nM) [1]. This affinity is comparable to the widely used (+)-JQ1 (IC50 ≈ 77 nM) [2] but significantly weaker than I-BET762 (IC50 36 nM) and CPI-0610 (IC50 39 nM) . The moderate binding affinity of FT001 was intentionally balanced with optimized lipophilic efficiency (LipE) to achieve oral bioavailability without sacrificing cellular activity [1].

Epigenetics BET Bromodomain Drug Discovery

Cellular MYC Suppression: FT001 Effectively Downregulates MYC in MV-4-11 Cells

FT001 inhibits MYC expression in MV-4-11 acute myeloid leukemia cells with an IC50 of 0.46 µM [1]. This cellular activity is similar to that reported for CPI-0610, which inhibits MYC with an EC50 of 0.18 µM . In contrast, (+)-JQ1 suppresses MYC with an IC50 ranging from 0.25–0.5 µM in MYC-driven lymphoma cells, and I-BET762 attenuates MYC transcription without a direct cellular IC50 being widely reported [2]. The comparable MYC suppression across these compounds highlights FT001's functional equivalence in a key oncogenic pathway, while its oral bioavailability provides a practical advantage for in vivo studies [1].

Oncology c-MYC Transcriptional Regulation

Antiproliferative Activity in MV-4-11: FT001 Demonstrates Cellular Efficacy

FT001 exhibits antiproliferative activity against MV-4-11 cells with an IC50 of 0.22 µM [1]. This value is less potent than the 14.3 nM IC50 reported for (+)-JQ1 in the same cell line, but FT001 was specifically optimized for oral bioavailability and in vivo tumor regression rather than maximal in vitro cytotoxicity . The antiproliferative IC50 of FT001 correlates with its MYC suppression, confirming on-target cellular activity [1].

Acute Myeloid Leukemia Cell Proliferation Cancer Therapeutics

Oral Bioavailability and In Vivo Tumor Growth Inhibition: FT001 Achieves Complete Regression

FT001 demonstrates oral bioavailability and robust in vivo efficacy in the MV-4-11 mouse xenograft model. Following twice-daily oral dosing at 12.5 mg/kg, FT001 suppressed MYC mRNA to approximately one-fifth of vehicle-treated levels and achieved complete tumor growth inhibition over 20 days of continuous treatment [1]. In comparison, (+)-JQ1 requires intraperitoneal dosing at 30–50 mg/kg to achieve significant but not complete tumor growth inhibition [2]. No oral bioavailability or complete tumor regression is reported for (+)-JQ1 at tolerated doses in this model [2]. FT001's design prioritized lipophilic efficiency and metabolic stability, resulting in a compound uniquely suited for oral oncology studies [1].

Xenograft Model Oral Bioavailability In Vivo Efficacy

Chemotype Differentiation: FT001 is a Benzopiperazine Distinct from Thienodiazepine (+)-JQ1 and Isoxazoloazepine CPI-0610

FT001 belongs to a benzopiperazine chemotype developed through structure-guided design to access binding interactions with the WPF shelf and KAc binding region of BRD4 BD1, while maintaining drug-like properties [1]. This scaffold is structurally distinct from (+)-JQ1 (thienodiazepine) and CPI-0610 (benzoisoxazoloazepine), offering researchers a unique chemical tool to probe BET biology without confounding scaffold-specific off-target effects [1]. The benzopiperazine core also enables facile synthetic modification for structure-activity relationship (SAR) studies or PROTAC development .

Medicinal Chemistry Scaffold Hopping Chemical Biology

FT001 in Practice: Recommended Research and Procurement Scenarios


Oral Oncology Preclinical Studies Requiring Robust In Vivo Target Engagement

FT001 is the preferred BET inhibitor for mouse xenograft or syngeneic tumor models where oral administration and complete tumor growth inhibition are critical endpoints. Its optimized oral bioavailability and demonstrated complete tumor regression in the MV-4-11 model make it a superior alternative to (+)-JQ1, which lacks equivalent oral exposure and in vivo efficacy at tolerated doses [1].

Chemical Biology and Epigenetic Profiling with a Structurally Distinct Chemotype

Researchers aiming to validate BET bromodomain biology using a scaffold orthogonal to the widely used thienodiazepine class (e.g., (+)-JQ1) should select FT001. Its benzopiperazine core offers a unique binding mode and synthetic handle for further derivatization, minimizing the risk of scaffold-specific off-target effects in target engagement studies [1].

BET Inhibitor Tool Compound for MYC-Driven Cancer Cell Line Screening

FT001 can be employed as a cellular probe to suppress MYC expression in AML and other MYC-dependent cancer models. With an MYC IC50 of 0.46 µM in MV-4-11 cells, FT001 provides a reliable and reproducible in vitro tool for studying MYC transcriptional networks [1].

Benchmarking Oral BET Inhibitors in Pharmacokinetic/Pharmacodynamic Studies

FT001 serves as an excellent reference compound for evaluating oral BET inhibitor exposure and target modulation in rodents. Its physicochemical properties (cLogD, LipE) were specifically optimized to achieve significant unbound plasma exposure, making it a benchmark for comparing next-generation oral BET inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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